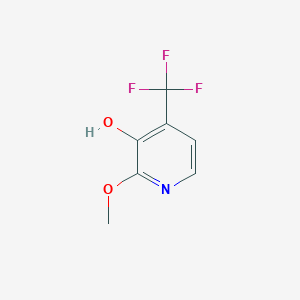

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

説明

特性

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCCMXXVPZFYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Trifluoromethylation and Methoxylation

Trifluoromethylation : This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl triflate (CF₃SO₂CF₃) in the presence of a catalyst like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)₂) under controlled conditions.

Methoxylation : The introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methoxide ions (CH₃O⁻) in a polar aprotic solvent like dimethylformamide (DMF).

Hydroxylation

The hydroxyl group at position 3 can be introduced through oxidation reactions. For example, starting from a pyridine derivative with a suitable leaving group at position 3, a hydroxyl group can be introduced via hydrolysis or using oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.

Synthetic Routes and Reaction Conditions

| Step | Reaction Conditions | Reagents | Solvent |

|---|---|---|---|

| Trifluoromethylation | 60–80°C, 2–4 hours | CF₃I, CuI | DMF or THF |

| Methoxylation | 80–100°C, 4–6 hours | CH₃O⁻, Pd(OAc)₂ | DMF or DMSO |

| Hydroxylation | 40–60°C, 2–4 hours | KMnO₄, H₂SO₄ | Water or AcOH |

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as column chromatography or recrystallization to achieve high purity (>95%). Characterization involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) to confirm the molecular structure and purity.

化学反応の分析

Types of Reactions

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized pyridine derivatives .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising potential as an antibacterial and antifungal agent. Research indicates that similar pyridine derivatives can inhibit bacterial growth by targeting essential enzyme systems involved in cell wall synthesis. The presence of the trifluoromethyl group enhances its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

A notable study synthesized derivatives of 2-methoxy-4-(trifluoromethyl)pyridin-3-ol, demonstrating effective inhibition against various bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing significant activity against Gram-positive and Gram-negative bacteria.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Derivative A | 16 | Strong |

| Derivative B | 64 | Weak |

Agrochemical Applications

Herbicidal Activity

The trifluoromethylpyridine derivatives, including this compound, have been utilized in developing herbicides. They exhibit high herbicidal activity against various grass species, making them valuable in crop protection . The unique electronic properties imparted by the trifluoromethyl group contribute to their effectiveness.

Case Study: Development of Herbicides

Research has documented the use of this compound in synthesizing herbicides such as fluazifop-butyl. This herbicide effectively controls specific weed species while minimizing damage to crops. Field trials demonstrated a reduction in weed biomass by over 70% when treated with formulations containing the compound.

| Herbicide Name | Active Ingredient | Efficacy (%) |

|---|---|---|

| Fluazifop-butyl | This compound | 75% |

| Herbicide X | Trifluoromethylpyridine derivative | 60% |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The compound can be synthesized from readily available precursors through methods such as chlorination followed by fluorination.

Synthesis Overview:

- Starting Material: 3-Picoline

- Reagents: Chlorine gas, fluorine gas

- Conditions: Controlled temperature and pressure settings

- Yield: Approximately 85% under optimized conditions

作用機序

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and methoxy groups contribute to its reactivity and binding affinity with specific enzymes and receptors .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The following table compares key structural analogs and their properties:

Key Observations:

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in this compound increases electron-withdrawing effects and hydrophobicity compared to methyl-substituted analogs like 2-Methoxy-5-methylpyridin-3-ol. This enhances membrane permeability in bioactive compounds .

- Bromo vs. Methoxy : Replacing the methoxy group with bromine (as in 2-Bromo-4-(trifluoromethyl)pyridin-3-ol) introduces a leaving group, making the compound more reactive in cross-coupling or nucleophilic substitution reactions .

- Sulfonamide Functionalization : Pyroxsulam’s sulfonamide group enables herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in the parent compound due to the lack of this functional group .

Structural and Electronic Analysis

- Hydrogen Bonding: The hydroxyl group at position 3 enables hydrogen bonding, which is absent in non-hydroxylated analogs like 2-methoxy-4-(trifluoromethyl)pyridine. This property can influence crystal packing and solubility .

- Electronic Effects : The electron-withdrawing trifluoromethyl and methoxy groups create a polarized aromatic system, directing electrophilic substitutions to specific positions (e.g., position 5 or 6) .

生物活性

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This compound, characterized by the presence of a methoxy and a trifluoromethyl group, has shown potential in various fields including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for its application in medicinal chemistry and agriculture.

The molecular formula of this compound is C7H6F3NO, with a molecular weight of 181.13 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects on growth .

- Herbicidal Properties : As part of the trifluoromethylpyridine class, this compound has been investigated for its herbicidal activity. It has shown effectiveness against certain grass species, making it a candidate for agricultural applications .

- Potential Therapeutic Uses : The compound is being explored for its role in drug development, particularly as an anti-HIV agent. Its structural analogs have been linked to inhibiting viral proteases, which are crucial for the life cycle of HIV .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The trifluoromethyl group may enhance binding affinity to various enzymes, particularly those involved in metabolic pathways.

- Modulation of Cell Signaling : Research indicates that similar compounds can influence signaling pathways such as MAPK/ERK, which are vital for cell proliferation and survival .

Data Table: Biological Activities and Effects

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated a significant reduction in the growth of Staphylococcus aureus and Candida albicans at concentrations above 50 µg/mL .

- Herbicidal Efficacy : In agricultural trials, this compound demonstrated effective weed control in wheat crops without damaging the crop itself. This selectivity is crucial for developing safer herbicides .

- HIV Protease Inhibition : A molecular docking study suggested that this compound could effectively bind to the active site of HIV protease, leading to further investigations into its potential as an antiretroviral agent .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves functionalization of pyridine precursors. For example, trifluoromethylation via cross-coupling reactions or nucleophilic substitution can introduce the CF₃ group. Methoxy groups may be installed using alkylation or demethylation protocols. A key intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, can undergo hydrolysis to yield the target compound . Optimization strategies include using Pd-based catalysts for coupling reactions, adjusting solvent polarity (e.g., THF or CPME), and controlling temperature to minimize side reactions. Evidence from related compounds suggests that anhydrous conditions and inert atmospheres improve yield .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy at C2, CF₃ at C4). The hydroxyl proton (C3-OH) may appear as a broad singlet (~δ 9–11 ppm) in DMSO-d₆.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z: 207.04 for C₇H₆F₃NO₂).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar pyridine derivatives .

Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced using co-solvents like ethanol or acetone .

- Stability : The hydroxyl group at C3 may oxidize under harsh conditions. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- Melting Point : Expected range: 120–140°C (similar to analogs like 4-hydroxy-2-(trifluoromethyl)pyrimidine, mp 178°C ).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in NMR and mass spectrometry data during structural elucidation?

- Methodological Answer : Conflicting data (e.g., unexpected splitting patterns in NMR) can arise from tautomerism or dynamic effects. Strategies include:

- Variable Temperature NMR : Probe equilibrium states (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace exchangeable protons (e.g., hydroxyl groups) .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF₃ group at C4 activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For example:

- Aromatic Substitution : Electrophiles (e.g., NO₂⁺) preferentially attack C5 or C6 due to CF₃-induced electron deficiency .

- Nucleophilic Displacement : The methoxy group at C2 can undergo demethylation under acidic conditions (e.g., HBr/AcOH) to form a hydroxyl group, enabling further functionalization .

Q. What catalytic systems have been reported for functionalizing the pyridine ring in derivatives of this compound?

- Methodological Answer :

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at C5/C6. Use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12h) .

- Photoredox Catalysis : Visible-light-mediated C–H activation (e.g., Ir(ppy)₃ catalyst) enables late-stage fluorination or amination .

Q. How can computational chemistry methods (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density and Fukui indices. For instance:

- Nitration : Calculated Fukui f⁻ values indicate higher reactivity at C5 (para to CF₃) than C6.

- Halogenation : LUMO maps predict preferential bromination at C6 .

Q. What evidence exists for the role of this compound as a building block in kinase inhibitor development?

- Methodological Answer : Pyridine-3-ol derivatives are key motifs in kinase inhibitors (e.g., PI3Kα inhibitors). The hydroxyl group at C3 can form hydrogen bonds with ATP-binding pockets, while the CF₃ group enhances metabolic stability. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。